Dimethyl aziridinium
Description
Context within Aziridine (B145994) Chemistry and Strained Ring Systems
Aziridines are three-membered heterocyclic compounds containing one nitrogen and two carbon atoms. ontosight.ai They are the nitrogen analogues of epoxides and cyclopropanes and are characterized by substantial inherent ring strain. rsc.orgresearchgate.net This strain arises from the acute bond angles and eclipsed conformations imposed by the small ring geometry, endowing these molecules with high reactivity. rsc.orgosti.gov The reactivity of aziridines is largely driven by the thermodynamic favourability of relieving this strain through ring-opening reactions. researchgate.netosti.gov
The reactivity of an aziridine is heavily influenced by the substituent on the nitrogen atom. Aziridines with electron-withdrawing groups are termed "activated" and are susceptible to ring-opening by nucleophiles. frontiersin.orgjove.com Conversely, those with electron-donating groups, such as alkyl groups, are considered "non-activated" and are generally inert to nucleophilic attack. frontiersin.orgjove.com
To induce reactivity in non-activated aziridines, the nitrogen atom must be activated. This is typically achieved through protonation or alkylation, which converts the neutral aziridine into a positively charged aziridinium (B1262131) ion. mdpi.comresearchgate.net The formation of the aziridinium cation significantly increases the ring strain; for instance, the protonation of a simple aziridine ring increases its strain by approximately 47 kJ/mol. mdpi.com This heightened strain makes the aziridinium ion a potent electrophile, readily undergoing ring-opening when attacked by a nucleophile. ontosight.ai The study of the 1,1-dimethylaziridinium (B1209752) ion, for example, has been instrumental in confirming the role of combined strain and stereochemical effects on the reactivity of these systems. rsc.org
Table 1: Comparison of Ring Strain Energy (RSE) in Cyclic Compounds This table presents the ring strain energy for aziridine compared to other relevant cyclic structures.
| Compound | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 3 | None | 27.5 |
| Oxirane (Epoxide) | 3 | Oxygen | 27.3 |
| Aziridine | 3 | Nitrogen | 26.0 |
| Azetidine | 4 | Nitrogen | 25.5 |
| Cyclopentane | 5 | None | 6.2 |
Significance as a Reactive Intermediate in Organic Synthesis
The dimethyl aziridinium ion is a pivotal reactive intermediate in a multitude of organic transformations. researchgate.netrsc.org Its high electrophilicity, stemming from the positive charge and significant ring strain, makes it a prime target for nucleophiles. ontosight.ai The subsequent ring-opening reaction provides a powerful method for constructing complex, nitrogen-containing molecules from simpler precursors. rsc.orgnih.gov
A key feature of aziridinium ion chemistry is the ability to control the regio- and stereochemical outcome of the ring-opening reaction. frontiersin.orgmdpi.com The attack of a nucleophile can occur at either of the ring carbons, and the preferred pathway can be influenced by steric and electronic factors of the substituents on the ring, as well as the nature of the nucleophile and the reaction conditions. mdpi.com This controlled bond cleavage is a cornerstone of modern synthetic strategy, enabling the creation of specific isomers of functionalized amines. nih.govrsc.org
For instance, the N,N-dimethylaziridinium ion can be generated in situ from N,N-dimethylaminoethyl chloride. researchgate.netrsc.org This transient species can then be trapped by various nucleophiles to yield a range of products. This strategy has been applied in the synthesis of numerous valuable compounds, including natural products and pharmacologically relevant molecules. rsc.orgmdpi.comnih.gov Furthermore, the intramolecular generation of bicyclic aziridinium ions from acyclic precursors, followed by ring-expansion, has emerged as a sophisticated method for synthesizing important heterocyclic scaffolds like piperidines and azepanes. frontiersin.orgjove.com
Table 2: Research Findings on this compound Reactivity This table summarizes key findings from studies involving this compound ions and their precursors.
| Precursor/System | Key Finding | Application/Significance | Reference(s) |
|---|---|---|---|
| N-acyl-2,2-dimethylaziridines | Rearrangement over acid-activated clays (B1170129) proceeds via a protonated aziridinium ion, leading to a stable tertiary carbocation. | Demonstrates a mechanism for generating multiple products (N-methallylamides, oxazolines, amidoalcohols) from a single precursor. | imist.ma |
| 1,1-dimethylaziridinium ion | The SN2 ring-opening reaction with sodium methoxide (B1231860) is significantly faster than for the corresponding four-membered azetidinium ion, an anomaly not predicted by ring strain alone. | Disproves the belief that ring strain relief is the sole major driving force in the reactivity of small rings, suggesting stereochemical effects are also critical. | psu.edu |
| 1,1,2,3-tetramethyl-aziridinium ion | Ring-opening substitution occurs much more readily than exocyclic elimination, confirming that combined strain and stereochemical effects enhance substitution rates. | Provides quantitative evidence for the interplay of different factors governing reaction pathways in strained cyclic ammonium (B1175870) ions. | rsc.org |
| Bicyclic aziridinium ions | Alkylative ring-opening with organocopper reagents allows for regio- and stereoselective C-C bond formation on a "non-activated" aziridine system. | Opens a new route for the synthesis of substituted piperidines and other alkaloids like conine and epiquinamide. | frontiersin.org |
Historical Perspectives on Aziridinium Ion Reactivity
The study of aziridinium ions has a rich history, initially linked to the investigation of "nitrogen mustards" and their potent biological alkylating activity. mdpi.com It was recognized early on that the mechanism of action involved the intramolecular formation of a highly reactive aziridinium ion intermediate, which would then alkylate biological nucleophiles. researchgate.net
Early synthetic work focused on the fundamental reactivity of aziridines, primarily their ring-opening by strong nucleophiles, which was established to proceed via an SN2 mechanism. nih.govacs.org A significant challenge in these early studies was the high reactivity and instability of aziridinium ions, which often made their isolation and direct characterization difficult. jove.comrsc.orggoogle.com Consequently, much of the evidence for their existence was spectroscopic or inferred from the structure of the final products. jove.com
Over the decades, the understanding and synthetic application of aziridinium ions have evolved considerably. Research has progressed from simple ring-opening reactions to more intricate and controlled transformations. nih.gov A major advancement has been the development of numerous methods to generate these ions in situ from a variety of stable precursors, such as β-amino alcohols or β-haloamines, often with high stereocontrol. mdpi.comgoogle.com More recently, the chemistry has expanded to include the formation of aziridinium ylides from aziridines and carbenes, which serve as intermediates in powerful ring-expansion reactions to build larger, more complex amine scaffolds. nih.gov This historical progression highlights a continuous drive to harness the unique reactivity of the strained aziridinium ring for elegant and efficient chemical synthesis.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
18902-06-2 |
|---|---|
Molecular Formula |
C4H11Cl2N |
Molecular Weight |
144.04 g/mol |
IUPAC Name |
1,1-dimethylaziridin-1-ium;chloride;hydrochloride |
InChI |
InChI=1S/C4H10N.2ClH/c1-5(2)3-4-5;;/h3-4H2,1-2H3;2*1H/q+1;;/p-1 |
InChI Key |
RBBJKUUAVKDJDN-UHFFFAOYSA-M |
SMILES |
C[N+]1(CC1)C.Cl.[Cl-] |
Canonical SMILES |
C[N+]1(CC1)C.Cl.[Cl-] |
Synonyms |
Dimethyl aziridinium |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl Aziridinium Generation
Formation from Precursor Compounds
Aziridinium (B1262131) ions are commonly generated from stable, pre-existing aziridine (B145994) structures or acyclic precursors that undergo cyclization. These methods offer controlled formation of the reactive aziridinium intermediate.
The treatment of N-acyl-2,2-dimethylaziridines with concentrated sulfuric acid at room temperature leads to their isomerization into oxazolines. researchgate.netias.ac.in However, when these compounds are subjected to aqueous solutions of sulfuric acid at varying concentrations, a mixture of products is formed, including oxazolines, amidoalcohols, and methallylamides. ias.ac.in The formation of these products is explained by the initial protonation of the aziridine nitrogen, creating an aziridinium ion intermediate. This intermediate can then undergo one of three pathways:
Path 1: Intramolecular cyclization, leading to the formation of an oxazolinium ion, which is then deprotonated to yield the oxazoline. ias.ac.in
Path 2: Nucleophilic attack by water on the more substituted carbon atom of the aziridinium ring, resulting in the formation of the amidoalcohol. ias.ac.in
Path 3: Elimination of a proton from one of the methyl groups, which leads to the formation of the methallylamide. ias.ac.in
The distribution of these products is highly dependent on the acidity of the medium and the specific acyl group attached to the nitrogen. ias.ac.in For instance, studies have shown that in highly concentrated acid, the formation of oxazolines is favored, whereas in more dilute acidic solutions, the proportion of amidoalcohols and methallylamides increases. ias.ac.in
| Acyl Group (R) | H₂SO₄ Conc. (% wt) | Oxazoline Yield (%) | Amidoalcohol Yield (%) | Methallylamide Yield (%) |
|---|---|---|---|---|
| C₆H₅ | 9 | 14 | 56 | 30 |
| C₆H₅ | 48 | 55 | 45 | 0 |
| p-CH₃OC₆H₄ | 9 | 15 | 50 | 35 |
| p-CH₃OC₆H₄ | 48 | 60 | 40 | 0 |
| p-NO₂C₆H₄ | 9 | 10 | 65 | 25 |
| p-NO₂C₆H₄ | 48 | 45 | 55 | 0 |
A method for the temporally controlled generation of N,N-dimethylaziridinium involves the photoinitiated release of its precursor, 2-chloro-N,N-dimethylethylamine. nih.gov In this approach, the lone pair of electrons on the tertiary amine of 2-chloro-N,N-dimethylethylamine is chemically masked as a quaternary amine using a photolabile protecting group, specifically a 4-methyl-7-methoxycoumarin chromophore. nih.gov This "caged" molecule is stable and unreactive in the dark. nih.gov
Upon exposure to light, the coumarin (B35378) group undergoes heterolytic bond cleavage, releasing the 2-chloro-N,N-dimethylethylamine. nih.gov This released precursor then spontaneously cyclizes under biologically relevant conditions (pH 7.4, 37 °C) to form the electrophilic N,N-dimethylaziridinium ion in situ. nih.gov The formation of the aziridinium ion can be monitored using a colorimetric assay with a nucleophilic reporter molecule like 4-(4-nitrobenzyl)pyridine (B86830) (NBP), which is alkylated by the aziridinium ion. nih.gov This technique allows for the precise initiation of aziridinium formation at a desired time, enabling controlled alkylation of target nucleophiles. nih.gov
One of the most direct methods for generating aziridinium ions is through the N-alkylation of non-activated aziridines. mdpi.comencyclopedia.pub N-methylation is a common strategy, effectively converting the relatively inert aziridine into a highly reactive quaternary aziridinium salt. nih.gov A particularly effective reagent for this transformation is methyl trifluoromethanesulfonate (B1224126) (MeOTf), which possesses a highly nucleofugic triflate anion. nih.gov
The reaction of an enantiomerically pure 2-substituted 1-phenylethyl-aziridine with methyl trifluoromethanesulfonate generates a stable methylaziridinium ion. rsc.orgnih.gov The stability of this ion is sufficient to allow for its characterization by ¹H- and ¹³C-NMR spectroscopy. nih.gov Once formed, these N-methylated aziridinium ions readily react with various external nucleophiles. rsc.orgnih.gov The regioselectivity of the subsequent ring-opening reaction is dependent on the nature of the substituents on the aziridine ring. nih.gov
| Substrate (Substituent R) | Nucleophile | Product Type | Yield (%) |
|---|---|---|---|
| CH₂OMe | N₃⁻ | Pathway a (Attack at C3) | 41 |
| CH₂OMe | CN⁻ | Pathway a (Attack at C3) | 80 |
| CH₂OBn | N₃⁻ | Pathway a (Attack at C3) | 76 |
| CH₂OBn | AcO⁻ | Pathway a (Attack at C3) | 79 |
| CO₂Et | N₃⁻ | Pathway b (Attack at C2) | 87 |
| CO₂Et | CN⁻ | Pathway b (Attack at C2) | 86 |
| CH=CHCO₂Et | AcO⁻ | Pathway b (Attack at C2) | 87 |
| CH=CHCO₂Et | CN⁻ | Pathway b (Attack at C2) | 72 |
Bicyclic aziridinium ions are highly strained, reactive intermediates that can be generated through the intramolecular cyclization of an acyclic or cyclic precursor. nih.govd-nb.info This process typically involves an internal nucleophilic attack by the nitrogen atom of an aziridine ring on an electrophilic carbon center within the same molecule, displacing a leaving group. nih.gov For example, a tosylated 4-hydroxybutylaziridine can be converted into a bicyclic aziridinium ion by keeping it in a suitable solvent like acetonitrile (B52724), allowing the aziridine nitrogen to displace the tosylate group. nih.govfrontiersin.org
The formation and stability of these bicyclic systems depend on factors such as the ring size being formed and the solvent medium. nih.gov These intermediates are often not isolated due to their high reactivity but are generated in situ for subsequent reactions. nih.gov The strain of the newly formed bicyclic system provides a strong thermodynamic driving force for ring-opening reactions when attacked by a nucleophile. nih.gov This strategy has been successfully applied to the synthesis of various azaheterocycles, such as piperidines. For instance, a bicyclic aziridinium ion was generated and subsequently reacted with organocopper reagents, leading to a regio- and stereoselective alkylative ring-opening to form 2-alkylpiperidines. nih.govfrontiersin.org
| Grignard Reagent for Organocopper Formation | Product (2-Alkylpiperidine) | Yield (%) |
|---|---|---|
| n-PrMgBr | 2-propylpiperidine derivative | 50 |
| EtMgBr | 2-ethylpiperidine derivative | 62 |
| n-BuMgBr | 2-butylpiperidine derivative | 55 |
| PhMgBr | 2-phenylpiperidine derivative | 71 |
| VinylMgBr | 2-vinylpiperidine derivative | 64 |
Catalytic and Environmental Influences on Formation
The formation of dimethyl aziridinium ions can be significantly influenced by the chemical environment, particularly the presence of acids, which can act as catalysts.
Non-activated aziridines, which have electron-donating groups on the nitrogen, are generally stable and unreactive towards nucleophiles. nih.gov They require activation, which is commonly achieved through the formation of an aziridinium ion. Protonation by an acid is a fundamental method of activation. mdpi.com The protonation of the aziridine nitrogen increases the ring strain, making the ring more susceptible to nucleophilic attack. mdpi.com
In the case of N-acyl-2,2-dimethylaziridines, the reaction pathway is heavily influenced by the presence and concentration of an acid catalyst like H₂SO₄. ias.ac.in The initial step is the protonation of either the nitrogen atom or the carbonyl oxygen of the acyl group. Theoretical calculations suggest that N-protonation is the more favorable pathway, leading to the formation of the key aziridinium intermediate. researchgate.net The acidity of the medium then dictates the fate of this intermediate, controlling the competition between intramolecular cyclization (to oxazolines), nucleophilic attack by water (to amidoalcohols), and elimination (to methallylamides). ias.ac.in The use of Lewis acids can also promote the formation of aziridinium-like species, which subsequently undergo regiospecific ring-opening. researchgate.net
Metal-Catalyzed Aziridinium Ylide Formation
The generation of aziridinium ylides through transition metal catalysis is a potent strategy for transforming simple precursor molecules into complex nitrogen-containing heterocyclic structures. nih.gov This method generally involves the reaction of an amine's lone pair of electrons with an electrophilic metal carbene complex, which is generated in situ from a diazo compound or a similar carbene precursor. nih.gov This catalytic approach is advantageous as it allows the formation of ylides under mild conditions with controlled reactivity. nih.gov
Rhodium-based catalysts are frequently employed in these transformations. For instance, the reaction between a bicyclic aziridine and a rhodium carbene, derived from a vinyl diazoacetate, leads to the formation of a key aziridinium ylide intermediate. nih.gov This intermediate can then undergo stereocontrolled rearrangements, such as a nih.govnih.gov-Stevens rearrangement, to yield functionalized azetidines. nih.gov The use of rigid bicyclic aziridines is a key design feature; it restricts pyramidal inversion of the nitrogen atom and ensures that only one ylide stereoisomer is formed, which is crucial for achieving high stereoselectivity in the products. chemrxiv.org
Research has shown that the choice of both the metal catalyst and the carbene precursor can significantly influence the reaction pathway. While rhodium catalysts are common, other metals like copper, gold, and iron have been explored. chemrxiv.org For example, copper catalysts have been used in aziridine ring-expansion reactions that proceed through an aziridinium ylide intermediate. researchgate.net The structure of the carbene precursor also plays a critical role. Delocalization of the negative charge in the ylide intermediate, facilitated by groups like a vinyl or ester moiety on the carbene, can prevent undesired side reactions such as cheletropic extrusion and promote the desired ring-expansion pathways. nih.gov
The following table summarizes selected research findings on metal-catalyzed aziridinium ylide formation, highlighting the diversity of catalysts and precursors used to generate valuable N-heterocycles.
Table 1: Research Findings in Metal-Catalyzed Aziridinium Ylide Formation
| Catalyst | Carbene Precursor | Aziridine Substrate | Key Transformation | Product | Reference(s) |
|---|---|---|---|---|---|
| Rhodium(II) acetate (B1210297) | Vinyl diazoacetate | Bicyclic aziridine | nih.govnih.gov-Stevens rearrangement | Methyleneazetidine | nih.gov |
| Rhodium(II) acetate | Pyridotriazole | Bicyclic aziridine | Formal [3+1] ring expansion | Dehydropiperazine | nih.gov |
| Copper(I) triflate | Diazoacetate | Aziridine | Ring expansion | Expanded aza-ring | researchgate.net |
Role of Solvent Medium in Aziridinium Ion Stability and Generation
The stability and generation of aziridinium ions are profoundly influenced by the surrounding solvent medium. nih.gov The choice of solvent can dictate the reaction pathway, the lifetime of the ionic intermediate, and the regioselectivity of subsequent nucleophilic attacks. nih.govmdpi.com Due to their high reactivity, aziridinium ions are often transient species that cannot be isolated. nih.gov However, under specific conditions, such as in the presence of a non-nucleophilic counter-anion and in an appropriate solvent, their formation and characteristics can be observed using spectroscopic methods like NMR. nih.gov
The polarity of the solvent plays a significant role. In the intramolecular formation of bicyclic aziridinium ions, where a leaving group on a side chain is displaced by the aziridine's nitrogen, the solvent can affect the rate of ion formation. nih.gov For example, the conversion of 2-(4-tosyloxybutyl)aziridine to 1-azoniabicyclo[4.1.0]heptane tosylate has been monitored over time in deuterated acetonitrile (CD3CN), a polar aprotic solvent that can stabilize the resulting ionic species. nih.gov
The solvent also impacts the reactivity of the aziridinium ion toward nucleophiles. The medium effects are significant for the ring-opening reactions of nonactivated aziridines, influencing the activation energies required for the transformation. mdpi.com In a photo-induced single-electron transfer (SET) reaction for olefin-diamination, dichloromethane (B109758) (CH2Cl2) was used as the solvent. This medium facilitated the formation of an aziridinium ion intermediate from an amine and an olefin in the presence of a photocatalyst, leading to the synthesis of vicinal diamines upon ring-opening. mdpi.com The choice of solvent is therefore a critical parameter to control for achieving desired outcomes in reactions involving aziridinium ions.
Table 2: Influence of Solvent on Aziridinium Ion Generation and Reaction
| Reaction Type | Solvent | Role of Solvent | Observation/Outcome | Reference(s) |
|---|---|---|---|---|
| Intramolecular cyclization | Acetonitrile-d3 (CD3CN) | Stabilizes the bicyclic aziridinium ion | Spectroscopic observation of ion formation over 24h via 1H NMR | nih.gov |
| Photo-induced olefin-diamination | Dichloromethane (CH2Cl2) | Medium for photo-induced single-electron transfer (SET) | Successful formation of aziridinium ion intermediate and subsequent diamine products | mdpi.com |
Mechanistic Investigations of Dimethyl Aziridinium Reactivity
Ring-Opening Reaction Pathways
The high degree of ring strain in aziridinium (B1262131) ions makes them susceptible to nucleophilic attack, leading to ring cleavage. The pathway of this opening is dictated by a combination of electronic and steric factors. The activation of the aziridine (B145994) nitrogen, typically by protonation or alkylation, forms the reactive aziridinium intermediate, which then undergoes cleavage. nih.govresearchgate.net
The regioselectivity of nucleophilic attack on a substituted aziridinium ion is a critical aspect of its reactivity, determining which of the two ring carbons is targeted. nih.govrsc.org In the case of a 2,2-dimethylaziridinium ion, the attack can occur at the highly substituted quaternary carbon (C2) or the unsubstituted methylene (B1212753) carbon (C3). The outcome depends significantly on the nature of the nucleophile, the electrophile used for activation, and the reaction conditions. nih.govnih.gov
Generally, the ring-opening proceeds via an S(_N)2-type mechanism. The regioselectivity is governed by a balance between steric hindrance and the electronic stabilization of the transition state. Attack at the less-substituted carbon (C3) is sterically favored. nih.gov However, if the substituents can stabilize a partial positive charge, as in an S(_N)1-like transition state, attack at the more substituted carbon (C2) can be favored. For 2-alkyl-substituted aziridinium salts, nucleophilic attack by halides like chloride, bromide, and iodide occurs with high regiospecificity at the substituted carbon atom. The stereochemistry of the reaction is also a key consideration, with S(_N)2-type reactions typically proceeding with an inversion of configuration at the attacked carbon center.
Substituents on both the nitrogen and carbon atoms of the aziridine ring profoundly influence the ring-opening pathways. nih.govresearchgate.net The group attached to the nitrogen atom, which becomes the activating group in the aziridinium ion, plays a pivotal role. Electron-withdrawing groups, such as acyl or sulfonyl groups, enhance the electrophilicity of the ring carbons, making the aziridinium ion more susceptible to nucleophilic attack. mdpi.com The reactivity of aziridinium ions is ordered based on the activating electrophile, with acyl aziridinium being the most reactive. mdpi.com
In N-acyl-2,2-dimethylaziridines, the nature of the acyl group can influence the distribution of products. researchgate.netias.ac.in Furthermore, the substituents on the ring carbons dictate the site of nucleophilic attack. The two methyl groups at the C2 position in 2,2-dimethylaziridinium create significant steric hindrance, which generally directs incoming nucleophiles to the less hindered C3 position. nih.gov However, in cases where the reaction proceeds under thermodynamic control, the stability of the final product can override steric considerations, leading to attack at the more substituted C2 position. For instance, 2-acylaziridinium ions promote exclusive attack at the activated α-carbonyl carbon atom.
The distribution of products in the ring-opening of dimethyl aziridinium ions can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. wikipedia.orglibretexts.org This distinction is crucial when competing reaction pathways lead to different products. youtube.com The kinetic product is the one that forms fastest due to a lower activation energy, while the thermodynamic product is the most stable one. youtube.com
A systematic study on the ring-opening of 2-alkyl-substituted aziridinium salts with various halides provides a clear example. The reaction with fluoride (B91410) ions is under kinetic control, where steric interactions dominate. The nucleophile attacks the least hindered carbon, yielding primary β-fluoro amines as the major product. In contrast, reactions with chloride, bromide, and iodide are under thermodynamic control. Although the initial attack might form the kinetic product (primary halide), this can rearrange to the more stable secondary halide, which becomes the sole isolated product. Low temperatures and short reaction times typically favor the kinetic product, whereas higher temperatures and longer reaction times allow the system to equilibrate and form the more stable thermodynamic product. youtube.com
| Halide Nucleophile | Controlling Factor | Primary Product Type | Observed Product | Rationale |
|---|---|---|---|---|
| Fluoride (F⁻) | Kinetic Control | Primary β-fluoro amine | Regioisomeric mixture, primary fluoride is major | Reaction is governed by steric interactions, favoring attack at the less substituted carbon. |
| Chloride (Cl⁻) | Thermodynamic Control | Secondary β-chloro amine | Secondary halide only | The initially formed primary halide rearranges to the more stable secondary halide. |
| Bromide (Br⁻) | Thermodynamic Control | Secondary β-bromo amine | Secondary halide only | Product stability dictates the outcome via rearrangement. |
| Iodide (I⁻) | Thermodynamic Control | Secondary β-iodo amine | Secondary halide only | The final product is the most thermodynamically stable isomer. |
Rearrangement Processes
In addition to ring-opening by external nucleophiles, aziridinium intermediates can undergo various rearrangement reactions, often driven by the release of ring strain. These processes can be initiated thermally or by acidic conditions.
The thermolysis of N-acyl-2,2-dimethylaziridines can proceed through several pathways, yielding different products depending on the substitution. researchgate.netresearchgate.net Theoretical studies have shown that these thermal rearrangements can occur in three primary ways. The first involves a hydrogen atom migration from one of the methyl groups to the amide oxygen, which leads to the formation of an N-methallyl amide. A second pathway involves the attack of the amide oxygen onto the tertiary carbon of the aziridine ring, resulting in a 5-membered ring, an oxazoline. A third, less common pathway involves hydrogen migration from the secondary ring carbon to the oxygen to give a vinylamide. researchgate.net
The product distribution is highly dependent on the reaction conditions and the nature of the substituents on the acyl group. For example, acid-catalyzed isomerization of N-acyl-2,2-dimethylaziridines in concentrated sulfuric acid leads to oxazolines, while neutral hydrolysis in pure water yields amidoalcohols. researchgate.netias.ac.in Using aqueous solutions of sulfuric acid can result in a mixture of oxazolines, amidoalcohols, and methallylamides, with the yields depending on the acidity of the medium. researchgate.netias.ac.in
| Reaction Condition | Major Product(s) | Reaction Pathway |
|---|---|---|
| Thermolysis | N-methallyl amides and/or Oxazolines | Intramolecular hydrogen migration or Oxygen attack |
| Concentrated H₂SO₄ | Oxazolines | Acid-catalyzed isomerization |
| Pure Water (Neutral Hydrolysis) | Amidoalcohols | Ring-opening via C2-N bond cleavage |
| Aqueous H₂SO₄ | Mixture of Oxazolines, Amidoalcohols, and Methallylamides | Competition between isomerization and hydrolysis |
Zwitterionic intermediates, which are neutral molecules with both positive and negative charges, play a significant role in the rearrangement of aziridinium compounds. mdpi.comnih.gov Aziridinium ylides are a specific class of zwitterionic intermediates that are key in the transformation of aziridines into more complex N-heterocycles. nih.gov These ylides are typically generated from the reaction of the aziridine nitrogen with a carbene. nih.gov
Once formed, the aziridinium ylide can engage in various reaction pathways, including rearrangements. The fate of the ylide is influenced by steric effects, rotational barriers around the C-N bond of the ylide, and non-covalent interactions. nih.gov In the rearrangement of N-acyl-2,2-dimethylaziridines, the mechanism proposed to explain the formation of oxazolines, amidoalcohols, and methallylamides under acidic conditions involves protonation of the aziridine followed by ring-opening and subsequent rearrangements, which can be rationalized through intermediates with charge separation, characteristic of zwitterionic species. researchgate.net The stability and reactivity of these zwitterionic intermediates are crucial in determining the final product distribution of the rearrangement. nih.gov
Aziridinium Ylide Chemistry
Aziridinium ylides are highly reactive zwitterionic intermediates that serve as valuable precursors in the synthesis of complex, nitrogen-containing heterocycles. nih.govnih.gov Their chemistry is characterized by the inherent strain of the three-membered ring, which drives subsequent transformations. nih.gov
A primary method for the generation of aziridinium ylides involves the reaction of an aziridine with a transition metal carbene. nih.gov This process is initiated by the nucleophilic attack of the lone pair of electrons on the aziridine nitrogen onto the electrophilic metal carbene complex. nih.gov This addition results in the formation of the transient aziridinium ylide. The use of metal catalysts, such as rhodium and copper complexes, allows for the generation of these ylides under mild conditions, mitigating the high reactivity and potential side reactions associated with "free" carbenes. nih.gov
For instance, the reaction of a bicyclic aziridine with a rhodium-bound vinyl carbene, derived from a vinyl diazoacetate, has been shown to produce an aziridinium ylide intermediate. nih.gov Computational studies, specifically Density Functional Theory (DFT) calculations, support the nucleophilic addition of the aziridine to the electrophilic center of the rhodium-supported carbene, followed by the dissociation of the rhodium catalyst to furnish the aziridinium ylide. nih.gov The nature of the substituents on both the aziridine and the carbene precursor can significantly influence the stability and subsequent reactivity of the generated ylide. nih.gov
Once generated, aziridinium ylides can undergo a variety of synthetically useful transformations, both intramolecularly and intermolecularly. The specific reaction pathway is often dictated by the substitution pattern of the ylide and the reaction conditions.
Intramolecular Reactivity: Intramolecular rearrangements of aziridinium ylides are common, leading to the formation of larger ring systems. One of the notable intramolecular pathways is the nih.govmdpi.com-Stevens rearrangement, which has been observed to produce dehydropiperidines, albeit sometimes in low yields. nih.gov Another key intramolecular reaction is cheletropic extrusion, where a fragment is eliminated from the ring. For example, an aziridinium ylide can extrude an alkene, leading to the formation of an imine. nih.gov Ring expansion reactions are also prevalent, such as the formal [3+1] ring expansion of methyleneaziridines to yield methyleneazetidines. nih.gov These reactions are often highly stereocontrolled. nih.gov
Intermolecular Reactivity: The intermolecular reactivity of aziridinium ylides allows for the construction of complex molecular scaffolds through reactions with external trapping agents. While less common than their intramolecular counterparts, intermolecular reactions represent a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The high reactivity of aziridinium ylides means that intramolecular pathways often dominate unless a highly reactive external trap is present. The development of new catalytic systems aims to control the reactivity of these ylides to favor intermolecular processes, thereby expanding their synthetic utility. nih.gov
The table below summarizes the diverse reactivity of aziridinium ylides generated from substituted aziridines.
| Reaction Type | Transformation | Product |
| Intramolecular | nih.govmdpi.com-Stevens Rearrangement | Dehydropiperidine |
| Intramolecular | Cheletropic Extrusion | Imine |
| Intramolecular | [3+1] Ring Expansion | Methyleneazetidine |
| Intramolecular | [3+3] Ring Expansion | Dehydropiperidine |
Computational and Theoretical Studies on Dimethyl Aziridinium
Quantum Chemical Methodologies for Mechanism Elucidation (e.g., DFT/B3LYP)
The elucidation of complex chemical reaction mechanisms at a molecular level is greatly facilitated by quantum chemical techniques. nih.gov Among the most widely used approaches for studying systems like dimethyl aziridinium (B1262131) is Density Functional Theory (DFT). researchgate.netmdpi.com DFT methods are favored for their balance of computational cost and accuracy, making it possible to model relatively large molecular systems. nih.gov
A popular and extensively validated functional within the DFT framework is the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. digitallibrary.co.inresearchgate.net This functional combines the strengths of both Hartree-Fock theory and density functional approaches. rsc.org Theoretical studies on aziridinium ions frequently employ the B3LYP functional paired with Pople-style basis sets, such as 6-31+G(d) or 6-311++G(2d,2p), or other basis sets like def2-SVP. digitallibrary.co.inresearchgate.netnih.govcore.ac.uk These basis sets provide a flexible mathematical description of the atomic orbitals. The inclusion of polarization (+) and diffuse functions (++) is crucial for accurately describing charged species and transition states. This combination of a hybrid functional and a suitable basis set allows for the reliable calculation of molecular geometries, energies, and electronic properties, which are fundamental to understanding reaction mechanisms. digitallibrary.co.indigitallibrary.co.in
Geometrical Optimization of Reactants, Transition States, and Products
A foundational step in the computational study of a reaction pathway is the geometrical optimization of all relevant chemical species. q-chem.com This process computationally determines the lowest-energy three-dimensional structure for reactants, products, and any intermediates, which correspond to minima on the potential energy surface. libretexts.org Additionally, it locates the first-order saddle points, which represent the transition state structures connecting these minima. q-chem.comlibretexts.org
For reactions involving dimethyl aziridinium, researchers optimize the geometries of the aziridinium ion itself, the interacting nucleophiles (reactants), the resulting products, and the transient structures that lie between them. researchgate.net These calculations are typically performed using a selected quantum chemical method, such as B3LYP with a basis set like 6-311++G(2d,2p). researchgate.net The optimization algorithm iteratively adjusts the positions of the atoms until the forces on them are negligible, thus identifying a stationary point on the potential energy surface. q-chem.com A subsequent frequency calculation is performed to characterize this stationary point: a minimum has all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. libretexts.org
Energy Profiles and Relative Energies of Stationary Points
Once the geometries of the reactants, transition states, and products have been optimized, their electronic energies are calculated to construct a reaction energy profile. nih.gov This profile provides a quantitative depiction of the energy changes that occur throughout the reaction, offering critical insights into the reaction's feasibility and kinetics. chemrxiv.org
Computational studies on aziridinium ylides, which are closely related to aziridinium ions, have successfully used DFT calculations to map these energy profiles. nih.govchemrxiv.org The relative free energies (ΔG) are often reported in kcal/mol.
Table 1: Example of Computed Relative Free Energies for a Reaction Pathway This table illustrates typical data obtained from computational studies on related aziridinium ylide systems, showing the energy landscape of a reaction.
| Stationary Point | Description | Relative Free Energy (ΔG, kcal/mol) |
| INT1 | Ylide Intermediate Conformer 1 | 0.3 |
| INT1' | Ylide Intermediate Conformer 2 | 0.0 |
| TS1 | Transition State to Product 1 | < 5.0 |
| TS1' | Transition State to Product 2 | < 5.0 |
| Product 1 | Kinetically Favored Product | < 0 |
| Product 2 | Thermodynamically Favored Product | << 0 |
Note: Data is illustrative based on findings for related aziridinium ylide systems described in the literature. chemrxiv.org
Reaction Pathway Identification and Transition State Analysis (e.g., IRC Calculations)
While a frequency calculation can confirm that a stationary point is a true transition state, it does not prove that this transition state connects the intended reactants and products. rowansci.com To validate the reaction pathway, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netcore.ac.uk
An IRC calculation starts at the transition state geometry and follows the path of steepest descent downhill on the potential energy surface in both the forward and backward directions. rowansci.com This traces the minimum energy path that connects the transition state to the two associated energy minima—the reactants (or an intermediate) on one side and the products (or a subsequent intermediate) on the other. researchgate.netresearchgate.net Successful completion of an IRC calculation provides strong evidence that the identified transition state is indeed the correct one for the reaction mechanism being studied. core.ac.ukresearchgate.net This method is a standard and essential procedure in computational studies of reaction mechanisms involving species such as substituted aziridines and aziridinium ions. researchgate.netresearchgate.net
Electronic Structure and Charge Distribution Analysis
Beyond energies and geometries, computational methods provide deep insights into the electronic nature of molecules. For a reactive species like this compound, understanding its electronic structure is key to explaining its behavior. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful technique used to study the distribution of electrons in atomic and molecular orbitals and to analyze donor-acceptor (hyperconjugative) interactions. digitallibrary.co.indigitallibrary.co.in In the context of aziridinium ions formed from nitrogen mustards, NBO analysis can identify the specific bonds that are weakened and primed for breaking during a nucleophilic attack. scirp.org For instance, analysis might show a significant second-order perturbation energy for the interaction between a lone pair orbital and a σ* antibonding orbital of a carbon-nitrogen bond in the aziridinium ring, indicating that this bond is susceptible to cleavage. scirp.org
Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. ekb.eg The LUMO of the this compound ion indicates the most electrophilic sites, where a nucleophile is most likely to attack. ugent.be Calculating the distribution of partial atomic charges reveals the polarization within the molecule. ekb.eg Studies on related aziridinium ions have shown that the proximity of a nucleophile can polarize the electron density of the ion, making one of the ring carbons more electron-deficient and thus a prime target for alkylation reactions. scirp.org This detailed electronic information helps rationalize the observed regioselectivity and reactivity. ugent.be
Synthetic Applications of Dimethyl Aziridinium Intermediates
Construction of Nitrogen-Containing Heterocycles
The ability of dimethyl aziridinium (B1262131) intermediates to undergo ring-opening and ring-expansion reactions makes them valuable precursors for the synthesis of various nitrogen-containing heterocyclic scaffolds.
Formation of Piperidines and Dehydropiperidines
A notable application of aziridinium intermediates is in the synthesis of piperidines and their unsaturated analogues, dehydropiperidines. These six-membered nitrogen heterocycles are prevalent in a vast number of FDA-approved drugs. springernature.com
One approach involves the ring expansion of bicyclic aziridines. springernature.comresearchgate.net For instance, the reaction of a cis-bicyclic aziridine (B145994) with a vinyl diazoacetate in the presence of a rhodium catalyst, such as Rh₂(OAc)₄, generates an aziridinium ylide intermediate. This intermediate then undergoes a pseudo- Current time information in Bangalore, IN.imist.ma-sigmatropic rearrangement to yield dehydropiperidines with excellent yields and diastereoselectivities. springernature.com This method can be combined with asymmetric aziridination to produce enantioenriched dehydropiperidines. springernature.comresearchgate.net The resulting dehydropiperidines can be further functionalized, for example, through a photocatalyzed coupling with tryptophan to create a fully substituted piperidine (B6355638). springernature.com
Bicyclic aziridinium ions, such as 1-azoniabicyclo[4.1.0]heptane tosylate, generated from 2-(4-tosyloxybutyl)aziridine, can undergo regio- and stereospecific ring-expansion with various nucleophiles to produce substituted piperidines. jove.com The regioselectivity of the nucleophilic attack, either at the bridge or bridgehead carbon, dictates the formation of either piperidines or azepanes. jove.com This strategy has been successfully applied to the synthesis of biologically active molecules containing the piperidine skeleton. jove.com
Furthermore, the reaction of methyleneaziridines with carbene precursors can be tuned to favor the formation of dehydropiperidines over azetidines. chemrxiv.org The choice of catalyst and the substitution pattern on the methyleneaziridine influence the reaction outcome. chemrxiv.org
| Starting Material | Reagents | Product | Yield | Ref |
| cis-Bicyclic aziridine | Davies' vinyl styrenyl diazoacetate, Rh₂(OAc)₄ | Dehydropiperidine | Excellent | springernature.com |
| 2-(4-tosyloxybutyl)aziridine | Nucleophile | Substituted piperidine | - | jove.com |
| Methyleneaziridine | Carbene precursor, Rh₂(esp)₂ | Dehydropiperidine | Moderate | chemrxiv.org |
Synthesis of Oxazolines and Amidoalcohols
N-acyl-2,2-dimethylaziridines can be rearranged under acidic conditions to form oxazolines and amidoalcohols. imist.maresearchgate.netias.ac.in The reaction proceeds through the protonation of the aziridine to form an aziridinium ion, which then rearranges to a more stable tertiary carbocation. imist.ma This carbocation can then undergo intramolecular cyclization to form an oxazolinium ion, which upon deprotonation yields the oxazoline. imist.ma Alternatively, hydrolysis of the carbocation leads to the formation of an amidoalcohol. imist.maresearchgate.net
The selectivity of the reaction towards either oxazolines or amidoalcohols is highly dependent on the reaction conditions, particularly the concentration of the acid. ias.ac.in In concentrated sulfuric acid, the formation of oxazolines is favored, while in pure water, amidoalcohols are the primary product. ias.ac.in The use of aqueous solutions of sulfuric acid with varying concentrations results in a mixture of oxazolines, amidoalcohols, and N-methallylamides. ias.ac.in
Another route to oxazolines involves the reaction of 2-arylaziridines with alkyl 2-diazo-3-oxoalkanoates. nih.gov This reaction proceeds through the formation of an alkoxycarbonylketene, which then undergoes an electrophilic ring expansion with the aziridine to afford alkyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields under microwave heating. nih.gov
| Starting Material | Reagents | Product(s) | Ref |
| N-Acyl-2,2-dimethylaziridine | Concentrated H₂SO₄ | Oxazoline | ias.ac.in |
| N-Acyl-2,2-dimethylaziridine | H₂O | Amidoalcohol | ias.ac.in |
| N-Acyl-2,2-dimethylaziridine | Aqueous H₂SO₄ | Oxazoline, Amidoalcohol, N-methallylamide | ias.ac.in |
| 2-Arylaziridine | Alkyl 2-diazo-3-oxoalkanoate, Microwave | Alkyl 2-(oxazolin-2-yl)alkanoate | nih.gov |
Preparation of Pyrrolidines and Azepanes
Bicyclic aziridinium ions are also key intermediates in the synthesis of pyrrolidines and azepanes. The ring size of the product is determined by the length of the side chain on the initial aziridine and the regioselectivity of the nucleophilic attack on the bicyclic intermediate. jove.com For example, 1-azoniabicyclo[3.1.0]hexane tosylate, generated from the corresponding aziridine, can lead to the formation of pyrrolidines upon ring expansion. jove.com
A tandem cationic cyclization–aziridinium ion formation–nucleophilic ring-opening sequence provides a powerful method for the stereocontrolled synthesis of a variety of substituted pyrrolidines from acyclic precursors. researchgate.net This methodology has been used to synthesize hydroxymethyl-substituted pyrrolidines as single diastereoisomers. researchgate.net
The synthesis of azepanes can be achieved through the ring expansion of pyrrolidines via a bicyclic azetidinium intermediate. researchgate.net This method allows for the preparation of di- and tri-substituted fluoroalkylated azepanes. researchgate.net The azepane ring is a structural motif found in numerous bioactive molecules and drugs. researchgate.net
Synthesis of Benzazepines and Morpholines
The synthesis of benzazepines, seven-membered heterocyclic compounds, can be achieved through the cycloaddition of vinyl aziridines and arynes. researchgate.net This reaction proceeds through an aziridinium intermediate that can be trapped via a formal [5+2] cycloaddition to furnish multi-substituted benzazepines stereospecifically. researchgate.net
Morpholines, six-membered heterocycles containing both nitrogen and oxygen, can also be synthesized using aziridinium intermediates. rjptonline.org One method involves the reaction of β-amino alcohols with vinyl onium salts, which generates an ylide that subsequently cyclizes to form the morpholine (B109124) ring. bris.ac.uk Another approach involves the ring opening of an activated aziridine, followed by intramolecular cyclization. rjptonline.org For example, the reaction of N-tosylaziridine with an oxidant can lead to the formation of a morpholine derivative. researchgate.net
Alkylation Strategies in Organic Synthesis
The high electrophilicity of the aziridinium ring makes it an effective alkylating agent for a variety of nucleophiles.
Alkylation of Nucleophiles via Aziridinium Formation
The formation of an N,N-dimethylaziridinium ion from a precursor like 2-chloro-N,N-dimethylethylamine allows for the alkylation of various nucleophiles. nih.gov This process can be initiated by light, providing temporal control over the alkylation reaction. nih.gov The aziridinium ion, once formed, can react with nucleophiles such as pyridine (B92270) derivatives and sulfhydryl groups. nih.gov This photo-initiated alkylation strategy is water-soluble and has potential applications in protein labeling research. nih.gov
The alkylating properties of aziridinium ions are also being explored in medicinal chemistry for the development of anticancer agents. ontosight.ai The positively charged nitrogen atom in the aziridinium ring makes it highly reactive towards biological nucleophiles like DNA and proteins, potentially leading to cell death in rapidly dividing cancer cells. ontosight.ai
The alkylative ring-opening of a highly strained three-membered aziridine can be achieved by activating it as an aziridinium ion through alkylation of the ring nitrogen with methyl, ethyl, or allyl groups. researchgate.netsemanticscholar.org This is followed by ring opening with external nucleophiles like acetate (B1210297) and azide, providing a route to various N-alkylated amine-containing molecules. researchgate.netsemanticscholar.orgresearchgate.net
| Precursor | Nucleophile | Product | Application | Ref |
| 2-chloro-N,N-dimethylethylamine (photo-activated) | 4-Nitrobenzylpyridine | Alkylated pyridine | Colorimetric assay | nih.gov |
| 2-chloro-N,N-dimethylethylamine (photo-activated) | Cysteine | Alkylated cysteine | Protein labeling | nih.gov |
| N,N-Dimethyl-2-phenylaziridinium | DNA, proteins | Alkylated biomolecules | Anticancer agent development | ontosight.ai |
| N-Alkyl aziridine | Acetate, Azide | N-alkylated amine | Synthesis of functionalized amines | researchgate.netsemanticscholar.orgresearchgate.net |
Introduction of N-Methylamino Alkyl Moieties
The formation of N-methylamino alkyl structures through the ring-opening of dimethyl aziridinium intermediates represents a significant synthetic strategy. This approach hinges on the activation of a non-activated aziridine ring by methylation of the nitrogen atom, typically with a potent methylating agent like methyl triflate (MeOTf), to form a stable methylated aziridinium ion. mdpi.com The high nucleofugality of the triflate anion is crucial for the successful formation of this quaternary ammonium (B1175870) species without premature ring-opening. mdpi.com
Once formed, the electrophilic aziridinium ring is susceptible to nucleophilic attack. The regioselectivity of this ring-opening reaction is highly dependent on the nature of the substituents on the aziridine ring. mdpi.com For aziridines bearing simple alkyl substituents, the nucleophile preferentially attacks the less substituted carbon (pathway "a"), leading to the corresponding N-methylamino alkyl product. mdpi.com Conversely, if the substituent is a vinyl or acyl group, the attack occurs at the more substituted carbon (pathway "b"). mdpi.com This method allows for the introduction of a variety of nucleophiles, including acetate, azide, hydride, and nitrile, providing access to a diverse array of N-methylamino alkyl compounds. mdpi.com
A key advantage of this "N-Methylative aziridinium ring opening" is its ability to introduce mild nucleophiles that would not typically react with a non-activated aziridine ring. mdpi.com Furthermore, the transformation of an aziridine moiety into a 2-cyano-1-(methylamino)ethyl group has been demonstrated, showcasing the versatility of this methodology. This was achieved through N-Boc protection, followed by methylation and subsequent ring-opening of the aziridinium ion with a cyanide nucleophile, exhibiting high regioselectivity. nih.gov
| Starting Material | Activating Agent | Nucleophile | Ring-Opening Pathway | Product Type | Reference |
| Aziridine with alkyl substituent | Methyl triflate | Acetoxy, azide, hydride, nitrile | Pathway "a" (less substituted carbon) | N-methylamino alkyl derivative | mdpi.com |
| Aziridine with vinyl/acyl substituent | Methyl triflate | Acetoxy, azide, hydride, nitrile | Pathway "b" (more substituted carbon) | N-methylamino alkyl derivative | mdpi.com |
| N-Boc protected aziridine | Methylation | Cyanide | High regioselectivity | 2-cyano-1-(methylamino)ethyl derivative | nih.gov |
Role in Complex Molecule and Natural Product Synthesis
This compound intermediates have proven to be valuable in the stereoselective synthesis of complex molecules and various classes of natural products, including the aminocyclitol jogyamycin, aza-sugars, and a range of alkaloids. mdpi.comwisc.edu The controlled ring-opening of these strained three-membered rings allows for the precise installation of nitrogen-containing functionalities, often with a high degree of stereochemical control.
Jogyamycin
Jogyamycin is an aminocyclopentitol natural product recognized for its potent antiprotozoal activity. wisc.edu Its dense and complex stereochemical array of functional groups has made it a challenging synthetic target. wisc.edu Synthetic strategies towards the core of jogyamycin have utilized aziridination reactions. wisc.edunih.gov In one approach, a rhodium-catalyzed intramolecular allene (B1206475) aziridination of a homoallenic sulfamate (B1201201) was employed to construct an unstable aziridine intermediate. doi.org This aziridine readily underwent in-situ ring-opening to furnish an enesulfamate, which served as a key precursor for further elaboration into an advanced intermediate of jogyamycin. doi.org Another strategy involved the regioselective ring-opening of a different aziridine intermediate to form a seven-membered oxathiazepane, a key step in accessing the core structure of jogyamycin. nih.gov
Aza-sugars
Aza-sugars are a class of compounds where the ring oxygen of a sugar is replaced by a nitrogen atom. Many aza-sugars exhibit significant biological activity as glycosidase inhibitors. The synthesis of aza-sugars often leverages the reactivity of aziridinium ions. For instance, the natural aza-sugar D-Fagomine and its 3-epimer have been synthesized via the ring-expansion of a suitably functionalized aziridinyl alcohol. jove.com This protocol involves the formation of a bicyclic aziridinium ion intermediate which then undergoes a regio- and stereospecific ring-expansion with various nucleophiles. jove.com This method has also been applied to the synthesis of other aza-heterocycles like balanol (B57124) and febrifugine (B1672321) analogues. jove.com The versatility of aziridine chemistry is further highlighted in the synthesis of various N-alkylated 1-deoxynojirimycin (B1663644) (DNJ) and 1-deoxymannojirimycin (B1202084) (DMJ) derivatives, which are potent glycosidase inhibitors. acs.org
| Target Aza-sugar | Key Synthetic Strategy | Intermediate | Reference |
| D-Fagomine | Ring-expansion of aziridinyl alcohol | Bicyclic aziridinium ion | jove.com |
| N-Alkyl DMJ derivatives | Amination-cyclization cascade | Iodoglycoside | acs.org |
| Tetrahydrofuran amino acids | Acid-mediated rearrangement | Fused aziridinolactone | uminho.pt |
Alkaloids
Alkaloids represent a large and diverse group of naturally occurring nitrogen-containing compounds with a wide range of physiological activities. This compound intermediates have been instrumental in the efficient synthesis of various alkaloids. nih.govfrontiersin.org A notable application is the alkylative ring-opening of a bicyclic aziridinium ion with organocopper reagents. nih.govfrontiersin.org This method facilitates a regio- and stereospecific carbon-carbon bond formation on a "non-activated" aziridine, leading to the synthesis of 2-alkylsubstituted piperidines. nih.govfrontiersin.org This strategy has been successfully applied to the total synthesis of alkaloids such as (±)-conine and (+)-epiquinamide. nih.govfrontiersin.org The key step involves the generation of a bicyclic aziridinium tosylate, which then reacts with a Grignard reagent in the presence of a copper(I) salt to yield the desired piperidine derivative. frontiersin.org This approach provides a powerful tool for constructing the core structures of numerous piperidine-based alkaloids. nih.gov
| Alkaloid | Key Synthetic Step | Reagents | Yield | Reference |
| (±)-Conine | Alkylative ring-opening of bicyclic aziridinium ion | n-PrMgBr, CuI, 1,4-dioxane | 70% (for piperidine precursor) | frontiersin.org |
| (+)-Epiquinamide | Alkylative ring-opening of bicyclic aziridinium ion | Organocopper reagent | Moderate to high | nih.gov |
Polymerization and Cross Linking Applications of Aziridinium Species
Cationic Ring-Opening Polymerization (CROP) Involving Aziridinium (B1262131) Ions
Cationic ring-opening polymerization (CROP) is a primary method for synthesizing polymers from cyclic amines like aziridines. The process relies on the generation and subsequent reaction of cyclic aziridinium cations as the active species. acs.orgacs.org
The CROP of aziridines is generally understood to proceed via a nucleophilic attack of the nitrogen atom of the monomer on a strained cyclic ammonium (B1175870) salt, which serves as the active site on the growing polymer chain. acs.org The driving force for this reaction is the release of ring strain associated with the opening of the aziridinium ring. acs.org
Initiation involves the reaction of an initiator, typically an electrophilic species, with the aziridine (B145994) monomer to form the initial aziridinium cation. Common initiators include Lewis acids, protonic acids, and triethyloxonium (B8711484) tetrafluoroborate. acs.orgrsc.orgugent.be For instance, with triethyloxonium tetrafluoroborate, the initiation is rapid compared to the subsequent propagation steps. acs.org The initiation process can be generalized as the formation of a cationic species that is then attacked by the monomer. rsc.org
Propagation proceeds through the sequential nucleophilic attack of monomer molecules on the aziridinium ion at the end of the growing polymer chain. acs.org This results in the opening of the ring and the regeneration of the active aziridinium species at the new chain end. The polymerization of aziridine itself often leads to branched polymers due to reactions with secondary and tertiary amino groups within the polymer chain. researchgate.net
Table 1: Key Aspects of Aziridinium CROP
| Aspect | Description | Key Factors | References |
| Initiation | Formation of the initial aziridinium cation. | Type of initiator (e.g., Lewis acids, protonic acids), solvent. | acs.orgrsc.orgugent.be |
| Propagation | Nucleophilic attack of monomer on the growing aziridinium ion. | Monomer structure, steric hindrance, reaction temperature. | acs.orgresearchgate.net |
| Termination | Irreversible reaction leading to a non-reactive species. | Nucleophilic attack by tertiary amines in the polymer chain. | rsc.orgmpg.de |
| Control | Achieving predictable molecular weights and low dispersity. | Steric hindrance of N-substituents, choice of counter-ion. | acs.orgugent.be |
A significant challenge in the CROP of N-substituted aziridines is the occurrence of irreversible termination reactions. rsc.orgmpg.de These reactions involve the nucleophilic attack of tertiary amines present in the polymer backbone on the active aziridinium species. rsc.orgmpg.de This results in the formation of a stable, non-strained quaternary ammonium salt, which is unreactive and thus terminates the polymerization process. rsc.org High rates of termination can lead to low monomer consumption and the formation of only low molecular weight polymers. rsc.org
However, control over the polymer architecture and the suppression of termination can be achieved. For instance, the use of bulky N-substituents, such as a tert-butyl group, can sterically hinder the nucleophilic attack of the polymer's amino groups on the growing aziridinium ion, effectively preventing termination. ugent.becapes.gov.br This "living" polymerization character allows for the synthesis of well-defined polyamines with predictable molecular weights and narrow molecular weight distributions. acs.org The choice of counter-ion from the initiator can also influence the stability of the aziridinium ion and the ratio of propagation to termination rates. rsc.org
Photoinitiated cationic polymerization offers spatial and temporal control over the initiation process. This method utilizes photoinitiators, such as onium salts (e.g., iodonium (B1229267) and sulfonium (B1226848) salts), which generate cationic species upon exposure to UV light. google.comnih.gov These photogenerated cations can then initiate the ring-opening polymerization of aziridines and other cyclic monomers like epoxides and vinyl ethers. google.comitu.edu.tr
The mechanism can involve either direct photo-excitation of the initiator or photosensitization, where a separate molecule absorbs the light and then transfers energy or an electron to the onium salt to induce its decomposition. nih.gov A novel phenacyl anilinium salt, N-phenacyl, N,N-dimethylanilinium hexafluoroantimonate, has been synthesized and demonstrated as an effective photoinitiator for the cationic polymerization of various monomers. itu.edu.tr The photoinitiation is proposed to occur through both heterolytic and homolytic cleavage of the carbon-nitrogen bond in the excited state, generating the initiating phenacylium cations. itu.edu.tr Photoinitiated CROP has been reported for 2-methylaziridine, although it can still be affected by termination reactions. rsc.org
Chemical Cross-Linking Mechanisms
The high reactivity of the aziridinium ring also makes it a potent agent for cross-linking various molecules, including biomolecules. This is particularly relevant in the context of its biological activity and application in modifying biopolymers.
Aziridinium ions are powerful alkylating agents capable of reacting with nucleophilic sites on biomolecules such as RNA and DNA. The mechanism involves the nucleophilic attack by atoms within the nucleic acid structure (e.g., nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) bases) on the electrophilic carbon atoms of the aziridinium ring, leading to its opening and the formation of a stable covalent bond.
This alkylation is a key mechanism of action for certain cytotoxic and mutagenic compounds that can form aziridinium ions in situ. For example, nitrogen mustards, a class of chemotherapeutic agents, undergo intramolecular cyclization to form a highly reactive aziridinium ion, which then alkylates DNA, primarily at the N7 position of guanine (B1146940) residues.
Bifunctional alkylating agents, which can form two aziridinium ions or possess another reactive group, are capable of forming both intra- and intermolecular cross-links in DNA and other macromolecules.
Intramolecular cross-links occur when a single bifunctional molecule reacts with two different nucleophilic sites on the same DNA strand.
Intermolecular cross-links are formed when the agent bridges two separate DNA strands.
This cross-linking can have profound biological consequences. For instance, interstrand cross-links in DNA are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription. This is a primary mechanism by which nitrogen mustard-based anticancer drugs exert their therapeutic effect. The ability of aziridine-containing compounds to form polymer networks through ring-opening reactions with both carboxylic acid and thiol groups demonstrates their utility as cross-linkers in material science as well. researchgate.net
Functionalization of Polymeric Materials via Aziridine Ring Opening
The functionalization of polymeric materials through the ring-opening of aziridine moieties represents a significant strategy in materials science for tailoring polymer properties post-polymerization. This method leverages the high reactivity of the strained, three-membered aziridine ring, particularly when activated to form an aziridinium ion, which readily reacts with a wide array of nucleophiles. ontosight.airesearchgate.net This "clickable" nature allows for the introduction of new functional groups onto a polymer backbone or surface, modifying characteristics such as hydrophilicity, chemical resistance, and biocompatibility without altering the bulk properties of the original polymer. rsc.orgscitechnol.com
The process typically involves polymers that have been synthesized to include pendant aziridine groups. These groups can then be activated, often using acids, to form highly electrophilic aziridinium cations. The subsequent nucleophilic attack opens the ring and covalently bonds the nucleophile to the polymer chain. rsc.orgmpg.de This technique is versatile, enabling functionalization with alcohols, amines, thiols, and other nucleophilic species.
A notable approach involves the copolymerization of an aziridine-containing monomer, such as aziridine-terminated methacrylate (B99206) (AziMA), with another monomer like methyl methacrylate (MMA). rsc.org The resulting copolymer, poly(AziMA-MMA), possesses intact aziridine rings that can be activated for subsequent functionalization. For instance, in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂), the aziridine rings can be opened by various alcohols. rsc.org This reaction is rapid and quantitative, leading to the extension of the polymer's side-chains and altering its chemical properties. rsc.org
Another significant application is the surface modification of materials. For example, polydimethylsiloxane (B3030410) (PDMS), an elastomeric polymer, can be functionalized with aziridine groups. korea.ac.krkorea.edu These surface-bound aziridine moieties can then undergo chemoselective and regiospecific ring-opening reactions. This allows for the creation of tailorable polymeric scaffolds on a molecular scale, modifying surface properties while retaining the bulk characteristics of the PDMS, such as transparency and elasticity. korea.ac.krkorea.edu
The functionalization is not limited to synthetic polymers. Natural polymers like nanocellulose have also been successfully modified using similar principles. Surface-initiated ring-opening polymerization (SI-ROP) from the surface of cellulose (B213188) nanocrystals (CNCs) or cellulose nanofibrils (CNF) allows for the grafting of polymers like polycaprolactone (B3415563) (PCL). diva-portal.org This covalent grafting enhances the compatibility between the hydrophilic cellulose and a hydrophobic polymer matrix, leading to nanocomposites with improved mechanical properties. diva-portal.org
The research findings below highlight specific examples of this functionalization strategy.
| Base Polymer/Monomer | Activating Agent/Method | Nucleophile | Resulting Functionalization | Reference |
|---|---|---|---|---|
| Poly(AziMA-MMA) copolymer | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Alcohols | Side-chain extension with ether linkages | rsc.org |
| Aziridine-functionalized Polydimethylsiloxane (PDMS) | (Not specified) | Various nucleophiles | Tailorable surface properties on an elastomeric scaffold | korea.ac.krkorea.edu |
| Pentaerythritol-tris[3-(1-aziridinyl)propionate] (a tri-aziridine) | Room temperature reaction | Thioglycolic acid (Thiol and Carboxylic acid groups) | Formation of porous polymer networks via ring-opening with both functional groups | researchgate.net |
| Cellulose Nanofibrils (CNF) | Surface-Initiated Ring-Opening Polymerization (SI-ROP) | ε-caprolactone | Grafting of polycaprolactone chains onto the cellulose surface | diva-portal.org |
The versatility of the aziridine ring-opening reaction makes it a powerful tool for creating advanced polymeric materials. By enabling precise post-polymerization modification, it allows for the development of materials with highly specific and controlled functionalities for a wide range of applications, from biomedical devices to advanced coatings. scitechnol.com
Spectroscopic and Advanced Characterization of Aziridinium Ions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Direct Observation of Ions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct observation and characterization of aziridinium (B1262131) ions in different states. Both solution and solid-state NMR techniques are employed to confirm the presence and integrity of the aziridinium ring.
In the context of hybrid perovskites, ¹H and ¹³C NMR spectroscopy have been instrumental in verifying the formation of the methylated aziridinium ion. mdpi.com For instance, the quaternization of cis- and trans-1,2-dimethyl-3-isopropylaziridine with methyl iodide yields the corresponding 1,1,2-trimethyl-3-isopropylaziridinium iodide, which has been characterized by NMR spectroscopy. acs.org
In a study involving a photo-releasable precursor, the formation of N,N-dimethylaziridinium was monitored using ¹H NMR. The spectrum, recorded in D₂O, showed characteristic peaks for the aziridinium ion. nih.gov Specifically, the following chemical shifts were reported:
¹H NMR (400 MHz, D₂O) δ (ppm): 7.79 (d, J=8.59 Hz, 1H), 7.04 - 6.97 (m, 2H), 6.58 (s, 1H), 4.76 (s, 2H), 4.07 - 4.00 (m, 2H), 3.92 - 3.86 (m, 2H), 3.84 (s, 3H), 3.17 (s, 6H). nih.gov
¹³C NMR (400 MHz, D₂O) δ (ppm): 163.39, 162.47, 155.31, 142.26, 126.10, 119.36, 113.52, 112.10, 101.68, 66.18, 62.58, 56.05, 51.23, 35.38. nih.gov
Solid-state NMR has also been crucial in studying aziridinium-based perovskites. For aziridinium lead bromide (AZPbBr₃) nanocrystals, ¹H solid-state NMR spectra confirmed the presence and integrity of the aziridinium cation. acs.org The bulk material displayed two primary peaks at 4 and 6 ppm, with minor species observed at 5 and 8 ppm. acs.org Importantly, no signals corresponding to ring-opened alkyl ammonium (B1175870) were detected, indicating the stability of the aziridinium ring within the perovskite structure. acs.org
Furthermore, ²⁰⁷Pb solid-state NMR is sensitive to the crystal structure of lead-halide perovskites. In bulk AZPbBr₃, a single signal at approximately 485 ppm was observed, which is consistent with a cubic perovskite structure. acs.org For capped AZPbBr₃ nanocrystals, this signal appeared at around 505 ppm. acs.org
Raman Spectroscopy for Cation Stabilization Confirmation in Materials
Raman spectroscopy serves as a vital technique to confirm the stabilization of the aziridinium cation within materials like perovskites. cnr.it The vibrational modes observed in Raman spectra provide a fingerprint for the aziridinium ion and its interaction with the surrounding inorganic framework.
For aziridinium lead halide perovskites (AZPbX₃, where X = Cl, Br, I), Raman spectra have been reported and analyzed for the first time, including the assignment of vibrational modes. nih.govmdpi.com The spectra of AZPbBr₃ nanocrystals and bulk powders confirmed the presence of the aziridinium cation within the lead-bromide perovskite cage. acs.org Key Raman bands observed include:
A band at ~308 cm⁻¹, assigned to the AZ-cage mode. acs.org
A doublet at 807 and 871 cm⁻¹, attributed to ring deformation. acs.org
A band at 1227 cm⁻¹, corresponding to ring stretching. acs.org
These characteristic bands provide strong evidence for the incorporation of intact aziridinium cations into the perovskite structure. acs.org The spectra also show bands in the 3010–3130 cm⁻¹ range, which are assigned to the νCH₂ modes. mdpi.com Additionally, weak and broad bands between 3150–3230 cm⁻¹ are attributed to νNH₂ modes, and their higher wavenumber compared to methylammonium (B1206745) (MA) lead halide perovskites suggests that aziridinium cations form weaker hydrogen bonds with the halide anions. nih.gov
The stability of these compounds can also be monitored using Raman spectroscopy. For instance, the air stability of AZPbX₃ compounds was found to decrease in the order Cl > Br > I, as evidenced by the appearance of new bands over time due to the opening of the aziridinium ring. mdpi.com
Characterization of Aziridinium Salts and Intermediates (e.g., in perovskites)
The characterization of aziridinium salts and their role as intermediates is crucial, particularly in the synthesis of novel materials like hybrid perovskites. The aziridinium cation is highly reactive and generally unstable, making its isolation in a salt form challenging. knu.ua However, it can be stabilized within the structure of a 3D lead halide perovskite. knu.ua
The synthesis of aziridinium lead halide perovskites, (AzrH)PbHal₃ (where AzrH = aziridinium, Hal = Cl, Br, I), was achieved through the in-situ formation of the aziridinium salt, which immediately reacts with the lead halide. knu.ua This method prevents the ring-opening of the reactive aziridinium cation. knu.ua
Crystallographic experiments have successfully determined the ordered structures of the aziridinium cation within these perovskites for the first time. rsc.org At room temperature, (AzrH)SnBr₃ and (AzrH)SnI₃ are cubic, while (AzrH)SnCl₃ is orthorhombic. rsc.org These tin-based perovskites with the aziridinium cation represent a new class of lead-free 3D semiconducting materials. rsc.org
The optical properties of these aziridinium-based perovskites have also been characterized. UV-vis measurements of (AzrH)SnX₃ perovskites show absorption edges characteristic of semiconducting materials. rsc.org The optical band gaps were determined to be 3.48 eV for the chloride, 2.46 eV for the bromide, and 1.54 eV for the iodide compounds. rsc.org
Future Research Directions and Emerging Trends
Development of Novel Stereoselective and Regioselective Transformations
A primary focus of ongoing research is the development of more sophisticated methods for controlling the stereochemistry and regiochemistry of aziridinium (B1262131) ion ring-opening reactions. google.comrsc.org The ability to selectively cleave one of the two carbon-nitrogen bonds and to control the stereochemical outcome of the nucleophilic attack is paramount for the synthesis of enantiomerically pure and structurally complex molecules. mdpi.comrsc.org
Future work is expected to expand the arsenal (B13267) of catalytic systems capable of influencing this selectivity. While palladium-catalyzed reactions have shown promise for stereospecific cross-coupling, research is moving towards discovering new catalyst combinations that can switch the regioselectivity of the ring-opening event. acs.orgmdpi.com For instance, the regiochemical outcome of a ring-opening can be directed by the choice of electrophile used to generate the aziridinium ion; a proton may lead to kinetically controlled attack at the less substituted carbon, whereas a bulkier benzyl (B1604629) group can favor the thermodynamically controlled pathway. mdpi.com
Recent studies have demonstrated highly regioselective ring-opening reactions of aziridinium ions derived from β-amino alcohols, yielding enantiomerically enriched building blocks. rsc.org The development of one-pot procedures that generate the aziridinium ion in situ and immediately trap it with a nucleophile represents a highly efficient strategy. rsc.org Research into the alkylative, regio-, and stereospecific ring-opening of bicyclic aziridinium ions with organocopper reagents has successfully produced 2-alkylsubstituted piperidines, demonstrating a powerful method for carbon-carbon bond formation on a "non-activated" aziridine (B145994). frontiersin.org The ongoing goal is to create a predictable and generalizable toolkit that allows chemists to open an aziridinium ring at will to access a desired regio- and stereoisomer. acs.orgmdpi.com
Expanding the Scope of Aziridinium-Mediated Reactions for Chemical Diversity
Aziridinium ions are increasingly recognized as versatile intermediates for generating molecular diversity and accessing complex heterocyclic scaffolds that are of significant interest in medicinal chemistry. ontosight.ainih.govacs.org Research is actively pushing the boundaries of what can be synthesized from aziridinium precursors, moving beyond simple ring-opening to more complex tandem reactions and ring-expansion or contraction sequences. researchgate.netacs.org
A significant trend is the use of aziridinium ylides, formed from the reaction of an aziridine with a metal carbene, as intermediates for ring-expansion reactions. nih.govnih.govrsc.org These reactions provide access to valuable nitrogen-containing heterocycles:
Azetidines : Rhodium-catalyzed one-carbon ring expansion of aziridines can produce highly functionalized azetidines, which are challenging to synthesize by other means. researchgate.netnih.gov
Dehydropiperidines : A [3+3] ring expansion of aziridines with vinylcarbene precursors yields structurally diverse dehydropiperidines, including fluoroalkylated derivatives. nih.govrsc.org
Dehydromorpholines : The intermediacy of aziridinium ylides has been leveraged for the synthesis of highly substituted dehydromorpholines, forming both a C-N and a C-O bond in a stereoconserved manner. nih.gov
This "ring-expansion" strategy effectively translates the chemistry of the three-membered aziridinium ring into a platform for building larger, more complex, and medicinally relevant scaffolds. acs.org Furthermore, expanding the "alkylative aziridinium ring opening" to include a wider variety of alkyl groups is an active area of investigation, promising access to a broad range of biologically important molecules. mdpi.com An unusual aziridinium-mediated ring contraction has also been reported as a key step in the synthesis of the aza-tricyclic core of lannotinidine G, showcasing the versatility of these intermediates. acs.org
Advanced Computational Modeling for Predictive Reactivity and Catalyst Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of aziridinium ions. acs.orgnih.gov Future research will increasingly rely on advanced computational modeling to rationalize reaction mechanisms, predict regioselectivity and stereospecificity, and guide the design of new and more efficient catalysts. acs.orgrsc.org
Computational studies have provided critical insights into several key areas:
Mechanistic Elucidation : DFT calculations have been used to map the full catalytic cycle of palladium-catalyzed ring-opening reactions, identifying the thermodynamically stable complexes and rationalizing the observed stereospecificity. acs.org
Understanding Reactivity : Modeling helps to explain why different reaction pathways are favored under different conditions. For instance, computations can clarify the roles of non-covalent interactions and the dynamic behavior of ylide intermediates in directing reaction outcomes. nih.gov
Predicting Selectivity : Theoretical studies can determine whether a ring-opening reaction will proceed via a kinetically or thermodynamically favored pathway, helping to predict the major regioisomer. mdpi.com This predictive power is crucial for designing synthetic routes that minimize unwanted side products.
Catalyst Design : By modeling the interaction between the aziridinium intermediate and a catalyst, researchers can better understand the factors that govern the reaction. This knowledge can then be used to design new ligands or catalysts with enhanced activity and selectivity. researchgate.net
Combined experimental and computational studies are now standard practice, with DFT calculations supporting proposed mechanisms for ring expansions via aziridinium ylides and other complex transformations. researchgate.netnih.govrsc.org As computational methods become more powerful and accurate, their role in the a priori design of novel aziridinium-based transformations will continue to grow.
Controlled Polymerization Strategies Utilizing Well-Defined Aziridinium Intermediates
The cationic ring-opening polymerization (CROP) of aziridines proceeds through a propagating aziridinium ion intermediate. rsc.org While this method has been used industrially, a significant future challenge is to develop more controlled polymerization strategies that can produce polymers with well-defined architectures, molecular weights, and low dispersity.
A key issue in the CROP of N-substituted aziridines is an irreversible termination reaction where a tertiary amine attacks an aziridinium moiety, forming an unreactive quaternary ammonium (B1175870) salt. rsc.org This often limits polymerizations to low conversions. Future research is focused on overcoming this limitation through several strategies:
Initiator and Counterion Effects : The choice of initiator and its resulting counterion is critical. Non-nucleophilic counterions, such as triflate, are known to better stabilize the aziridinium ion, potentially leading to more controlled polymerizations. rsc.org
Zwitterionic Polymerization : An alternative strategy involves the copolymerization of a nucleophilic monomer with an electrophilic comonomer. These monomers can form a zwitterion that initiates and propagates the polymerization, offering a different pathway that may avoid some of the challenges of traditional CROP. rsc.org
Computational Modeling : DFT studies are being used to model the polymerization process, starting from the initial protonation of aziridine to form an aziridinium cation, followed by the sequential addition of monomer units. researchgate.net These models provide thermodynamic and kinetic data that can help in designing better polymerization conditions.
The development of true living polymerization techniques for aziridines, analogous to the controlled radical polymerization methods used for other monomers, remains a significant goal. itu.edu.tr Achieving this would enable the synthesis of novel block copolymers and other advanced polymer architectures incorporating polyamine segments.
Exploration of New Materials Science Applications Involving Aziridinium Cations
While the synthetic applications of aziridinium ions are well-explored, their use in materials science is an emerging and promising field. ontosight.aiontosight.ai The unique electronic properties and inherent reactivity of the strained aziridinium cation suggest potential for its incorporation into novel functional materials.
Future research directions in this area include:
Polymer and Network Materials : The use of aziridinium chemistry to create cross-linked polymer networks or functional polymer coatings is an area of interest. The reactivity of the aziridinium ring could be harnessed for curing processes or for post-polymerization modification of materials.
Electronic Materials : The electronic distribution in the highly strained N,N-dimethyl-aziridinium cation is significantly distorted from tetrahedral symmetry. researchgate.net This unique electronic structure could be exploited in the design of materials with specific charge-transport or optical properties.
Biomaterials : The discovery of N,N-dimethyl aziridinium cation radicals in biosynthetic pathways suggests that nature itself uses this moiety to construct complex molecules. acs.org This could inspire the development of new biomimetic materials or biocompatible polymers for medical applications.
Currently, the exploration of aziridinium-based compounds for the development of new materials with unique properties is still in its early stages, representing a frontier with considerable potential for discovery. ontosight.aiontosight.ai
Q & A
Q. What are the established methods for synthesizing dimethyl aziridinium salts, and how can their purity be verified experimentally?
this compound salts are typically synthesized via alkylation of aziridines using methylating agents like methyl iodide or trimethyloxonium tetrafluoroborate. A common protocol involves reacting β-bromoamines with Lewis acids (e.g., AlCl₃ or FeBr₃) in solvents such as toluene or dichloroethane (DCE) under mild conditions . Purity is confirmed using ¹H/¹³C NMR spectroscopy to verify the absence of unreacted starting materials and by chiral HPLC to assess enantiomeric excess in stereoselective syntheses. Quantitative yields are calculated using integration ratios in NMR or calibration curves in HPLC .
Q. How should researchers design experiments to optimize reaction conditions for this compound-mediated ring-opening reactions?
Systematic optimization involves varying:
- Catalysts (e.g., AlCl₃ vs. FeBr₃ for Friedel-Crafts reactions),
- Solvent polarity (toluene vs. DCE for stabilizing charged intermediates),
- Temperature (e.g., −70°C to room temperature to probe kinetic vs. thermodynamic control). Data should be analyzed using Design of Experiments (DoE) to identify statistically significant variables. For example, FeBr₃ in DCE at −20°C was shown to achieve 97% ee in tetrahydroisoquinoline synthesis .
Q. What analytical techniques are critical for characterizing this compound intermediates in situ?
Low-temperature NMR spectroscopy (−40°C to −80°C) is essential to stabilize reactive aziridinium ions. Mass spectrometry (ESI-MS) confirms molecular ion peaks, while IR spectroscopy detects characteristic C-N stretching vibrations (~1,200 cm⁻¹). For stereochemical analysis, circular dichroism (CD) or X-ray crystallography of stabilized derivatives (e.g., tetrafluoroborate salts) is recommended .
Advanced Research Questions
Q. How can conflicting data on stereoselectivity in aziridinium ring-opening reactions be resolved?
Contradictions often arise from competing mechanisms (e.g., SN1 vs. SN2 pathways). To resolve these:
- Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms.
- Use computational chemistry (DFT) to model transition states and compare activation energies.
- Conduct solvent effect studies : Polar aprotic solvents favor ion-pair intermediates (SN1-like), while non-polar solvents favor concerted pathways (SN2-like). For example, stereoretention in (R)-5a synthesis was attributed to aziridinium ion intermediates stabilized by AlCl₃ in toluene .
Q. What strategies mitigate decomposition of this compound salts during prolonged reactions?
- Low-temperature stabilization : Conduct reactions below −20°C to slow dimerization or hydrolysis.
- In situ generation : Prepare aziridinium ions immediately before use via β-bromoamine activation.
- Additives : Use scavengers like molecular sieves to sequester water or stabilizers like crown ethers for charge dispersion. Evidence shows that aziridinium ions in dry DCE with FeBr₃ remain stable for >24 hours at −20°C .
Q. How do researchers validate the proposed role of aziridinium ions in multistep catalytic cycles?
- Isotopic labeling : Introduce ¹⁵N or deuterium labels to track nitrogen inversion or hydrogen transfer.
- Trapping experiments : Add nucleophiles (e.g., NaN₃) to intercept intermediates for characterization.
- Kinetic profiling : Monitor reaction progress via stopped-flow UV-Vis or online NMR to detect transient species. For instance, the retention of benzylic stereochemistry in (R)-5a confirmed aziridinium ion intermediacy .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing contradictory yield or selectivity data across studies?
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., yields under AlCl₃ vs. FeBr₃ catalysis) to identify trends.
- Multivariate regression : Correlate solvent polarity (ε), temperature, and catalyst loading with enantiomeric excess.
- Error analysis : Calculate confidence intervals for replicate experiments to distinguish systematic vs. random errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
